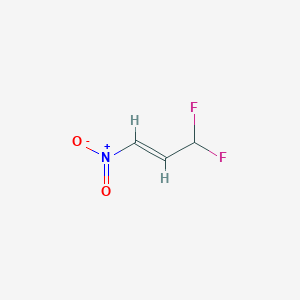
(1E)-3,3-difluoro-1-nitroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-3,3-difluoro-1-nitroprop-1-ene is an organic compound characterized by the presence of a nitro group and two fluorine atoms attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3-difluoro-1-nitroprop-1-ene typically involves the reaction of 3,3-difluoropropene with a nitrating agent under controlled conditions. One common method is the nitration of 3,3-difluoropropene using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired nitro compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-3,3-difluoro-1-nitroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propene derivatives.
Aplicaciones Científicas De Investigación
(1E)-3,3-difluoro-1-nitroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1E)-3,3-difluoro-1-nitroprop-1-ene involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-1-nitropropane: Lacks the double bond present in (1E)-3,3-difluoro-1-nitroprop-1-ene.
3,3-Difluoro-2-nitropropene: Has a different position of the nitro group.
3,3-Difluoro-1-nitrobutane: Contains an additional carbon atom in the backbone.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both the nitro and fluorine groups in a conjugated system makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(E)-3,3-difluoro-1-nitroprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NO2/c4-3(5)1-2-6(7)8/h1-3H/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGYBIKFESHPMQ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2368772.png)
![2-{3-[1-PHENYL-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOL-4-YL]-1,2,4-OXADIAZOL-5-YL}PYRIDINE](/img/structure/B2368773.png)
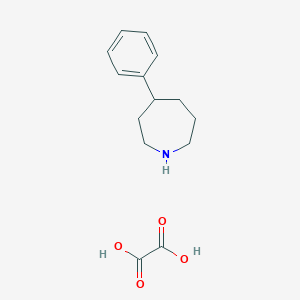
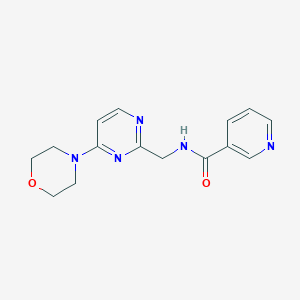
![4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one](/img/structure/B2368782.png)
![tert-butyl 4-methylsulfanyl-10-oxo-8-(trifluoromethylsulfonyloxy)spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-11-carboxylate](/img/structure/B2368784.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate](/img/structure/B2368785.png)
![4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2368787.png)
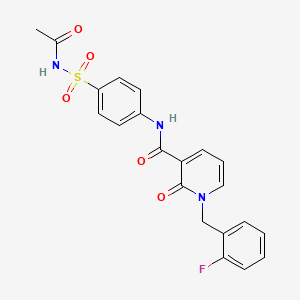
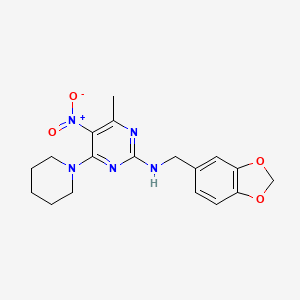
![8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2368791.png)
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)
